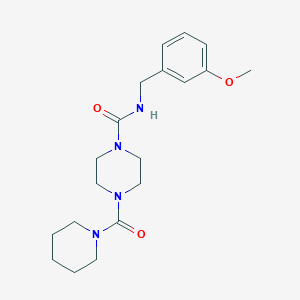
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide, also known as MPDC, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPDC is a piperazine derivative that has been investigated for its ability to modulate various signaling pathways in the body. In
Mecanismo De Acción
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide exerts its effects through modulation of various signaling pathways in the body. It has been shown to activate the GPR35 receptor, leading to downstream signaling events that regulate immune responses and inflammation. This compound also inhibits the activity of histone deacetylase enzymes, leading to changes in gene expression that may be beneficial in cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce inflammation and improve survival in animal models of sepsis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide has several advantages for lab experiments, including its ability to modulate various signaling pathways and its potential therapeutic applications in cancer and inflammatory diseases. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide. One area of interest is its potential therapeutic applications in cancer therapy. Further studies are needed to determine the efficacy and safety of this compound in various cancer models. Another area of interest is the role of this compound in regulating immune responses and inflammation. Understanding the mechanisms by which this compound modulates these pathways may lead to the development of new therapies for inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Métodos De Síntesis
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzylamine with 4-(piperidine-1-carbonyl)piperazine-1-carboxylic acid. The resulting product is then purified through recrystallization and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(3-Methoxybenzyl)-4-(piperidine-1-carbonyl)piperazine-1-carboxamide has been studied for its potential therapeutic applications in various disease models. Research has shown that this compound can modulate the activity of the G protein-coupled receptor 35 (GPR35), which is involved in the regulation of immune responses and inflammation. This compound has also been shown to inhibit the activity of the histone deacetylase enzyme, which is involved in the regulation of gene expression. This suggests that this compound may have potential applications in cancer therapy.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-4-(piperidine-1-carbonyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-26-17-7-5-6-16(14-17)15-20-18(24)21-10-12-23(13-11-21)19(25)22-8-3-2-4-9-22/h5-7,14H,2-4,8-13,15H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXABCRSILIXSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)N2CCN(CC2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

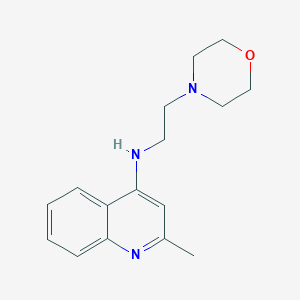
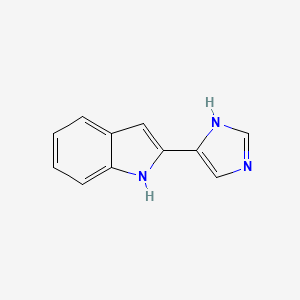
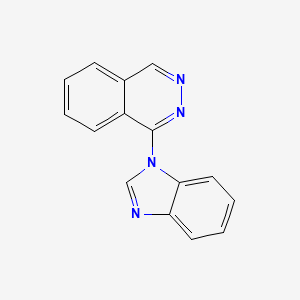
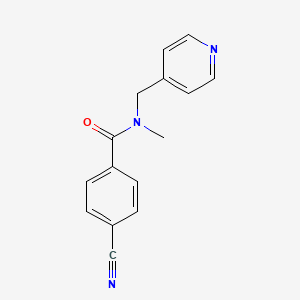
![1-(2-chlorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B7441184.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7441189.png)

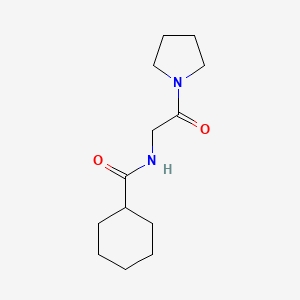
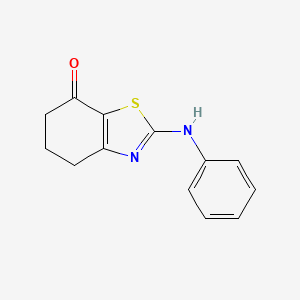
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]propanamide](/img/structure/B7441212.png)

![2-chloro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7441221.png)

